molecular formula C7H11N3O2 B11816905 Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11816905
M. Wt: 169.18 g/mol
InChI Key: DWKJTBPZGCTSME-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl ester and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethyl hydrazine with ethyl acetoacetate, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or imines.

    Reduction: The ester group can be reduced to an alcohol or further to an alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    Methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

Uniqueness: Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both an aminoethyl group and a methyl ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6-4-9-10(5-6)3-2-8/h4-5H,2-3,8H2,1H3

InChI Key

DWKJTBPZGCTSME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CCN

Origin of Product

United States

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